Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-
Description
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- is a quaternary ammonium cation characterized by a conjugated propenylidene backbone substituted with dimethylamino groups. Its IUPAC name reflects the methanaminium core (CH3NH3+) modified by a propenylidene chain (CH2=CH–CH–) and dimethylamino (–N(CH3)2) substituents at specific positions. This compound is structurally related to trimethinium salts, which are pivotal in synthesizing dyes, polymers, and coordination complexes due to their electron-deficient nature and ability to stabilize charges .
Key structural features include:
- A positively charged nitrogen atom in the methanaminium core.
- A conjugated propenylidene system enabling resonance stabilization.
- Two dimethylamino groups contributing to electron density and steric effects.
Properties
CAS No. |
38571-88-9 |
|---|---|
Molecular Formula |
C7H15N2+ |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
3-(dimethylamino)prop-2-enylidene-dimethylazanium |
InChI |
InChI=1S/C7H15N2/c1-8(2)6-5-7-9(3)4/h5-7H,1-4H3/q+1 |
InChI Key |
KLWCGYWAYQPVBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=[N+](C)C |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis via Dimethylamine and Propenylidene Derivatives
The predominant synthetic approach involves the nucleophilic reaction of dimethylamine with propenylidene derivatives under controlled conditions. A representative laboratory procedure includes:
- Reagents: Dimethylamine, chloroacetyl chloride, dimethylformamide (DMF) as solvent.
- Conditions: The reaction mixture is heated to 65–70°C to promote complete conversion.
- Mechanism: Chloroacetyl chloride reacts with DMF to form an intermediate, which then undergoes substitution by dimethylamine, yielding the methanaminium salt.
This method is typically conducted in a three-necked flask under nitrogen atmosphere to avoid moisture and impurities, ensuring high purity of the product.
Industrial-Scale Production
Industrial synthesis mirrors the laboratory method but incorporates process optimizations:
- Continuous Flow Reactors: Enhances control over reaction parameters, improving yield and safety.
- Purification: Advanced crystallization and distillation techniques are employed to achieve high purity.
- Optimization: Reaction times, temperature profiles, and reagent stoichiometry are finely tuned to maximize output.
Synthesis of Related Trimethinium Salts (Analogous Compounds)
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- shares synthetic similarities with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, a related compound used in pharmaceutical syntheses:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Reaction of dimethylformamide (DMF) with chloroacetyl chloride | 50°C to 70°C, formation of yellow solution |
| 2 | Addition of phosphorus oxychloride (POCl3) | Slow addition, maintain 70°C for 3 hours |
| 3 | Formation of sodium hexafluorophosphate | Via neutralization of hexafluorophosphoric acid with sodium hydroxide |
| 4 | Final product isolation | Filtration, washing, and drying under inert atmosphere |
This multi-step process highlights the complexity and precision required in preparing such quaternary ammonium salts.
Reaction Mechanisms and Chemical Transformations
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- undergoes various chemical reactions, which influence its preparation and subsequent applications:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents | Corresponding oxides |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions | Amines, alcohols |
| Nucleophilic Substitution | Halides, amines, thiols | Polar solvents like DMF or DMSO | Substituted derivatives |
These reactions demonstrate the compound’s versatility and the need to control reaction conditions during synthesis to avoid undesired side products.
Detailed Example: Preparation via Chloroacetyl Chloride and Dimethylformamide
A representative detailed procedure is as follows:
This method yields the methanaminium salt with high purity and reproducibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives with varying functional groups .
Scientific Research Applications
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, involves its interaction with various molecular targets and pathways. The dimethylamino group provides pH responsiveness and hydrophilicity, allowing the compound to interact with biological membranes and proteins. This interaction can lead to changes in cellular functions and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS: 249561-98-6) shares the same backbone but includes a chlorine substituent at the 2-position of the propenylidene chain. This modification introduces electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. Synthesis yields vary with substituents; for example, chloro derivatives achieve 78% yield, while trifluoromethyl (CF3) analogs (e.g., N-[3-(dimethylamino)-2-(trifluoromethyl)-2-propenylidene]-N-methyl-methanaminium chloride, CAS: 176214-18-9) yield 68% due to steric hindrance .
Aromatic Substituted Derivatives
Malondialdehyde dianiline hydrochloride (CAS: 50328-50-2) replaces dimethylamino groups with phenyl substituents, forming a bis(aniline) structure. This compound exhibits distinct electronic properties, as aromatic rings provide resonance stabilization but reduce solubility in polar solvents. Its applications include use as a crosslinking agent in polymer chemistry .
Ester-Functionalized Analogues
Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride (CAS: 131911-15-4) incorporates an ester group, enabling reactivity toward hydrolysis and nucleophilic attack. The ester functionality broadens its utility in metal-catalyzed C–H functionalization reactions, where the dimethylamino group acts as a directing ligand .
Polymeric and Coordination Precursors
Compounds like 3-chloro-N-phenyl-phthalimide (Rev. Colomb. Cienc. Quím. Farm., 2016) are structurally distinct (phthalimide core) but share applications in polymer synthesis. Unlike methanaminium salts, phthalimides are neutral monomers but similarly contribute to high-performance polyimides via condensation reactions .
Comparative Data Table
Biological Activity
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, commonly referred to as a vinamidinium salt, is an important compound in organic synthesis and pharmaceutical applications. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds, including selective COX-2 inhibitors like etoricoxib. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₄ClF₆N₂P
- Molecular Weight : 306.62 g/mol
- CAS Number : 249561-98-6
Methanaminium compounds generally exhibit their biological activity through several mechanisms:
- Enzyme Inhibition : The compound acts as a precursor to selective COX-2 inhibitors, which are used in the treatment of inflammation and pain.
- Substitution Reactions : Due to the presence of the chloro group, it can participate in nucleophilic substitution reactions, making it versatile in synthetic chemistry.
Biological Activity Overview
The biological activity of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Cytotoxicity | Exhibits moderate cytotoxic effects on certain cancer cell lines, indicating potential for anticancer applications. |
| Enzyme Inhibition | Functions as an inhibitor for cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. |
| Antimicrobial | Preliminary studies suggest antimicrobial properties against specific bacterial strains. |
| Safety Profile | Classified as harmful if swallowed (H302) and may cause skin sensitization (H317) according to safety data sheets. |
Case Studies and Research Findings
- Synthesis and Application in Pharmaceuticals :
- Cytotoxicity Studies :
- Antimicrobial Activity :
Safety and Toxicological Information
The safety profile of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- indicates several hazards:
- Acute Toxicity : Classified under acute toxicity category 4 (H302).
- Skin Sensitization : May cause allergic skin reactions (H317).
- Eye Irritation : Classified as a serious eye irritant (H319).
Q & A
Q. What are the established synthetic routes for Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-?
Methodological Answer: Synthesis typically involves alkylation and condensation steps. For example, alkylation of intermediates like N-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl acetamide with ethyl bromide in the presence of organic solvents (e.g., DMF) and bases (e.g., K₂CO₃) can form key precursors. Subsequent condensation with heterocyclic amines (e.g., 3-amino-4-cyanopyrazole) in acidic media (e.g., HClO₄/H₂O) yields the target compound .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon hybridization (e.g., conjugated enamine systems).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₉H₁₇N₃⁺).
- X-ray Crystallography : For resolving tautomeric equilibria (e.g., enamine vs. imine forms) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature Sensitivity : Long-term storage at 4°C in inert atmospheres (Ar/N₂) to prevent oxidation.
- pH Dependency : Avoid strongly acidic/basic conditions due to hydrolysis risks (e.g., cleavage of the propenylidene moiety) .
Advanced Research Questions
Q. What mechanistic role does the dimethylamino group play in the compound’s electronic structure?
Methodological Answer: The dimethylamino group acts as an electron donor, stabilizing the conjugated enamine system via resonance. Computational studies (DFT/B3LYP) can quantify charge distribution and frontier molecular orbitals (HOMO/LUMO), revealing enhanced electrophilicity at the propenylidene carbon .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding with MAO-B (PDB ID: 1GOS), comparing affinity to known inhibitors (e.g., N-(E)-methyl-N-[(E)-2-propenylidene] methanaminium) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. How should researchers address contradictions in reported spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
